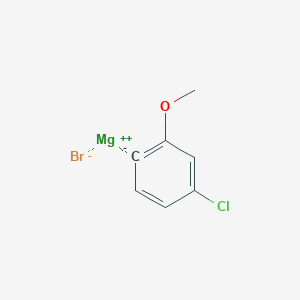

4-Chloro-2-methoxyphenylmagnesium bromide

Description

Overview of Organomagnesium Halides as Nucleophilic Reagents

Organomagnesium halides, commonly known as Grignard reagents, are a class of organometallic compounds with the general formula R-Mg-X, where 'R' is an organic group (alkyl or aryl), 'Mg' is magnesium, and 'X' is a halogen. wikipedia.org The defining feature of a Grignard reagent is its highly polarized carbon-magnesium bond, which imparts a significant negative charge on the carbon atom, making it a potent nucleophile and a strong base. wikipedia.orgopenstax.org This "umpolung" or reversal of polarity of the carbon atom, which is typically electrophilic in organic halides, allows it to attack electron-deficient centers, such as the carbon atom in a carbonyl group. msu.edu

These reagents are typically prepared by reacting an organic halide with magnesium metal in an aprotic, nucleophilic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thermofisher.com The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center. wikipedia.org Due to their high reactivity, Grignard reagents readily react with protic solvents, water, and atmospheric oxygen and must be handled under anhydrous, inert conditions. acs.org Their utility in forming new carbon-carbon bonds has made them indispensable tools in synthetic organic chemistry. wikipedia.orgthermofisher.com

Historical Development and Enduring Significance of Grignard Reactions

The discovery of organomagnesium halides in 1900 by French chemist François Auguste Victor Grignard was a seminal moment in organic chemistry. thermofisher.comwikipedia.org This breakthrough, which arose from his work with organomagnesium compounds, provided a remarkably simple and effective method for creating carbon-carbon bonds. nobelprize.orgstudy.com The profound impact of this discovery was swiftly recognized, and Grignard was awarded the Nobel Prize in Chemistry in 1912 for his work. wikipedia.orgnobelprize.org

Prior to Grignard's discovery, the formation of carbon-carbon bonds was often a challenging and low-yielding process. The Grignard reaction quickly became a versatile and widely adopted method for synthesizing a vast array of organic compounds, including alcohols, carboxylic acids, ketones, and hydrocarbons. nobelprize.orgleah4sci.commasterorganicchemistry.com By the time of Grignard's death in 1935, over 6,000 publications had cited the use of his reagents, a testament to their immediate and widespread impact. wikipedia.orgbritannica.com The enduring significance of the Grignard reaction lies in its robustness, broad applicability, and relative ease of execution, cementing its place as a fundamental reaction in the organic chemist's toolkit for over a century. thermofisher.comacs.org

Unique Characteristics and Reactivity Modulations of Aryl Grignard Reagents

Aryl Grignard reagents, where the magnesium halide is attached to an aromatic ring, share the fundamental nucleophilic character of their alkyl counterparts but also exhibit unique characteristics. Both alkyl and aryl halides react with magnesium to form these powerful nucleophiles. libretexts.org The reactivity of aryl Grignard reagents can be modulated by the presence of substituents on the aromatic ring. ucsb.edu

The electronic nature of these substituents plays a critical role. Electron-donating groups can increase the electron density on the nucleophilic carbon, potentially enhancing its reactivity. Conversely, electron-withdrawing groups can decrease the nucleophilicity. The position of these substituents (ortho, meta, or para) also influences reactivity through steric and electronic effects. ucsb.edu For instance, a bulky ortho-substituent may hinder the approach of the Grignard reagent to an electrophile. These modulations allow for fine-tuning the reagent's behavior to achieve desired chemo- and regioselectivity in complex syntheses.

Research Scope and Focus on 4-Chloro-2-methoxyphenylmagnesium bromide within Contemporary Organic Chemistry

Within the diverse family of aryl Grignard reagents, this compound has garnered attention for its specific applications in contemporary organic synthesis, particularly in the construction of biaryl compounds. The presence of both a chloro and a methoxy (B1213986) group on the phenyl ring imparts a unique reactivity profile. The methoxy group (an electron-donating group) and the chloro group (an electron-withdrawing group) modulate the electronic properties of the aromatic ring, influencing the reagent's nucleophilicity and its behavior in coupling reactions. fiveable.me

This specific reagent is a valuable tool in transition-metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Suzuki-Miyaura reactions, which are powerful methods for forming C(aryl)-C(aryl) bonds. bethunecollege.ac.inrsc.orgchemrevlett.com The synthesis of biaryls is of immense importance as these structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. chemrevlett.comnih.gov Research has demonstrated the use of related methoxyphenylmagnesium bromides in iron-catalyzed and manganese-catalyzed cross-coupling reactions to produce substituted biaryls. dtu.dk For example, 4-methoxyphenylmagnesium bromide has been successfully coupled with various aryl halides in the presence of nickel or iron catalysts. rsc.org The specific substitution pattern of this compound allows chemists to introduce a precisely functionalized aromatic ring into a target molecule, making it a strategic building block for creating complex and valuable compounds.

Interactive Data Table: Properties of Grignard Reagents

| Property | Description |

| General Formula | R-Mg-X (R = alkyl, aryl; X = Cl, Br, I) |

| Bond Type | Polar covalent C-Mg bond |

| Key Reactivity | Nucleophilic and strongly basic |

| Typical Solvents | Diethyl ether, Tetrahydrofuran (THF) |

| Handling Conditions | Anhydrous, inert atmosphere (e.g., Nitrogen, Argon) |

Interactive Data Table: Selected Cross-Coupling Reactions with Aryl Grignard Reagents

| Grignard Reagent | Electrophile | Catalyst System | Product Type |

| Phenylmagnesium bromide | Cyclohexyl bromide | Iron-based catalyst | Arylated cyclohexane |

| 4-Methoxyphenylmagnesium bromide | Cyclohexyl bromide | Iron-based catalyst | Arylated cyclohexane |

| p-Tolylmagnesium bromide | 2-Halobenzonitrile | Nickel or Palladium catalyst with Zinc cocatalyst | 4'-Methylbiphenyl-2-carbonitrile |

| 4-Methoxyphenylmagnesium bromide | 4-Chlorophenylmagnesium bromide | MnCl2 / O2 | 4-Methoxy-4'-chlorobiphenyl |

Properties

IUPAC Name |

magnesium;1-chloro-3-methoxybenzene-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJFWNCNNYRNEB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formation of 4 Chloro 2 Methoxyphenylmagnesium Bromide

Precursor Halide Synthesis and Purification Methodologies

The stability and reactivity of a Grignard reagent are directly influenced by the quality of the organohalide precursor. Therefore, the synthesis and purification of 4-chloro-2-bromoanisole are paramount.

A viable synthetic route to 4-chloro-2-bromoanisole involves the methylation of 2-bromo-5-chlorophenol. This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile, attacking the methylating agent.

A typical laboratory-scale synthesis is as follows: A suspension of 2-bromo-5-chlorophenol, potassium carbonate (as the base), and a catalytic amount of a phase-transfer catalyst such as tetra-n-butylammonium iodide in a suitable solvent like N,N-dimethylformamide (DMF) is treated with a methylating agent, commonly methyl iodide. The reaction mixture is stirred for a period, often at room temperature or with gentle heating, to ensure complete conversion. The product, 2-bromo-5-chloroanisole (B64525) (an isomer of 4-chloro-2-bromoanisole), is then isolated by aqueous workup and extraction with an organic solvent.

| Reactant | Role | Typical Molar Equivalent |

| 2-bromo-5-chlorophenol | Starting material | 1.0 |

| Potassium carbonate | Base | 1.0 - 1.5 |

| Methyl iodide | Methylating agent | 1.1 - 1.5 |

| Tetra-n-butylammonium iodide | Catalyst | 0.01 - 0.05 |

| N,N-dimethylformamide | Solvent | - |

The purity of the 4-chloro-2-bromoanisole precursor is crucial for the successful formation of the Grignard reagent. Impurities can significantly impact the initiation and propagation of the reaction, leading to reduced yields and the formation of undesired byproducts.

Key purity considerations include:

Absence of Water: Grignard reagents are highly reactive towards protic solvents, and even trace amounts of water in the organohalide can quench the reagent as it forms. Therefore, the precursor must be rigorously dried, often by distillation from a suitable drying agent or by azeotropic removal of water.

Removal of Acidic Impurities: Any acidic functional groups present in the precursor will react with the Grignard reagent. Purification methods such as washing with a mild aqueous base followed by drying can remove acidic impurities.

Exclusion of Other Halogenated Compounds: The presence of other reactive halides can lead to the formation of a mixture of Grignard reagents, complicating subsequent reactions.

Common purification techniques for substituted bromoanisoles include fractional distillation under reduced pressure to separate isomers and remove non-volatile impurities. Column chromatography on silica (B1680970) gel can also be employed for high-purity applications. The purity of the final product is typically assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Magnesium Activation and Reaction Initiation Techniques

A significant kinetic barrier in the formation of Grignard reagents is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. walisongo.ac.id This layer prevents the magnesium from reacting with the organohalide. walisongo.ac.id Consequently, activation of the magnesium surface is a critical step.

Several methods have been developed to disrupt the MgO layer and expose the reactive magnesium surface:

Mechanical Methods: Physically disrupting the oxide layer is a common strategy. This can be achieved by crushing the magnesium turnings in a dry flask with a glass rod or by continuous stirring of the magnesium turnings under an inert atmosphere. Sonication is another effective mechanical method that uses ultrasonic waves to clean the magnesium surface.

Chemical Etching: The use of chemical agents to remove the oxide layer is also widely practiced. Small amounts of iodine are frequently used; the iodine reacts with the magnesium to form magnesium iodide, which helps to expose the fresh metal surface. 1,2-Dibromoethane is another effective activator. It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, thereby cleaning the surface. The evolution of ethylene bubbles provides a visual indicator that the activation has been successful. walisongo.ac.id

In addition to activating the magnesium, initiators can help to start the often-sluggish Grignard reaction. A small amount of a pre-formed Grignard reagent can be added to the reaction mixture to initiate the formation of the desired reagent. Alternatively, a more reactive organohalide, such as methyl iodide or ethyl bromide, can be added in a small quantity to "kick-start" the reaction.

| Activation/Initiation Method | Mechanism | Key Observations |

| Mechanical Stirring | Physical removal of MgO layer | - |

| Iodine (I₂) | Chemical reaction to form MgI₂ | Disappearance of purple iodine color |

| 1,2-Dibromoethane | Reaction to form ethylene and MgBr₂ | Evolution of gas bubbles |

| Pre-formed Grignard Reagent | Initiates the reaction chain | - |

Optimization of Grignard Reagent Formation Conditions

The formation of 4-Chloro-2-methoxyphenylmagnesium bromide presents a unique challenge due to the electronic properties of the precursor. The methoxy (B1213986) group is electron-donating, which can make the aryl halide less reactive towards magnesium insertion. Conversely, the chloro group is electron-withdrawing. For such substrates, traditional Grignard formation can be sluggish and may lead to side reactions.

A more effective and modern approach for such challenging substrates is the halogen-magnesium exchange reaction . researchgate.netnih.gov This method avoids the direct use of magnesium metal and its associated activation issues. Instead, a more reactive, commercially available Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), is used to perform a transmetalation with the aryl bromide. The addition of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent (iPrMgCl·LiCl) has been shown to significantly accelerate the rate of bromine-magnesium exchange. nih.govclockss.org

The general reaction for the halogen-magnesium exchange is as follows:

Ar-Br + iPrMgCl·LiCl ⇌ Ar-MgCl·LiCl + iPr-Br

This equilibrium is driven to the right by the formation of the more stable aryl Grignard reagent. This method offers several advantages over the classical approach, especially for functionalized or less reactive aryl halides:

Milder Reaction Conditions: The exchange can often be carried out at lower temperatures, which improves the tolerance of other functional groups.

Higher Yields and Fewer Byproducts: The reaction is generally cleaner and more efficient.

No Magnesium Activation Required: This simplifies the experimental setup and improves reproducibility.

Below is a comparative table of the two methods for the formation of this compound:

| Parameter | Traditional Grignard Formation | Halogen-Magnesium Exchange |

| Reagents | 4-Chloro-2-bromoanisole, Mg turnings | 4-Chloro-2-bromoanisole, iPrMgCl·LiCl |

| Initiation | Often requires chemical or mechanical activation | Generally does not require initiation |

| Temperature | Typically refluxing ether or THF | Can often be performed at lower temperatures (e.g., -20 °C to room temperature) |

| Side Reactions | Wurtz coupling, homo-coupling | Generally fewer side reactions |

| Substrate Scope | Less effective for electron-rich or sterically hindered halides | Broader scope, more effective for challenging substrates |

Solvent Selection and Anhydrous Environment Control

The selection of an appropriate solvent is paramount in the synthesis of Grignard reagents, including this compound. Ethereal solvents are typically employed due to their ability to solvate and stabilize the forming organomagnesium species. Commonly used solvents include Tetrahydrofuran (B95107) (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Diethyl Ether. alfa-chemistry.com THF is a frequent choice for aryl halides due to its higher boiling point and excellent solvating capacity. leah4sci.comfiveable.me

A critical requirement for the successful formation of any Grignard reagent is the maintenance of a strictly anhydrous (water-free) environment. youtube.comshaalaa.com Grignard reagents are highly reactive and will readily react with protic substances like water. doubtnut.comquora.com This reaction results in the protonation of the Grignard reagent, leading to the formation of the corresponding alkane (in this case, 1-chloro-3-methoxybenzene) and magnesium hydroxide (B78521) halides, thereby reducing the yield of the desired product. doubtnut.com To prevent this, all glassware must be thoroughly dried, and anhydrous solvents must be used. youtube.com The reaction is also typically carried out under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture. youtube.com

Table 1: Common Solvents for Grignard Reagent Synthesis

| Solvent | Boiling Point (°C) | Key Characteristics |

| Tetrahydrofuran (THF) | 66 | High solvating power, suitable for less reactive halides. leah4sci.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Considered a "greener" solvent alternative. rsc.org |

| Diethyl Ether | 34.6 | Lower boiling point, traditionally used. alfa-chemistry.com |

Temperature Regulation and Reaction Exothermicity Management

The formation of a Grignard reagent is a highly exothermic reaction, releasing a significant amount of heat. aiche.org Proper temperature regulation is crucial for both safety and maximizing the yield of this compound. The initiation of the reaction can sometimes be sluggish, requiring gentle heating or the use of initiators. wiley-vch.de However, once the reaction begins, the temperature can rise rapidly. alfa-chemistry.com

Effective management of this exothermicity is vital to prevent side reactions, such as Wurtz coupling, which becomes more prevalent at higher temperatures. alfa-chemistry.comrsc.org Cooling baths are often used to maintain a steady reaction temperature. For instance, some Grignard preparations are conducted at low temperatures, such as -78°C, to control reactivity and improve selectivity, especially when functional groups sensitive to the Grignard reagent are present. cmu.eduresearchgate.net The rate of addition of the aryl halide to the magnesium turnings is also a key factor in controlling the reaction temperature; a slow, controlled addition helps to dissipate the heat generated. researchgate.net

Concentration Effects on Reaction Kinetics and Yield

Finding the optimal concentration is a balance between achieving a reasonable reaction rate and maintaining control over the reaction temperature. The concentration of the Grignard reagent is also a factor in its stability and reactivity in subsequent reactions. Commercially available solutions of similar Grignard reagents, such as 4-methoxyphenylmagnesium bromide, are often found at concentrations around 0.5 M to 1.0 M in THF. sigmaaldrich.com Lower halide concentrations are also known to reduce the formation of the undesired Wurtz coupling product. rsc.org

Advanced Synthetic Methodologies for Grignard Reagent Generation

Recent advancements in chemical engineering and process chemistry have led to the development of more sophisticated methods for generating Grignard reagents, offering improved safety, selectivity, and scalability.

Continuous flow reactor systems have emerged as a powerful tool for the synthesis of Grignard reagents. researchgate.net These systems offer significant advantages over traditional batch processes, particularly in managing the high exothermicity of the reaction. researchgate.netacs.org The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for highly efficient heat transfer, enabling better temperature control and reducing the risk of thermal runaway. aiche.orgresearchgate.net

This precise control can lead to improved selectivity by minimizing side reactions like Wurtz coupling. chemrxiv.org Continuous flow setups also enhance safety by limiting the amount of highly reactive Grignard reagent present at any given time. researchgate.net Studies have shown that continuous processes can achieve high yields and selectivity for aryl Grignard reagents. rsc.org Furthermore, these systems can be integrated with inline analytical tools, such as IR spectroscopy, for real-time monitoring and control of the reaction. researchgate.netacs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Less efficient, potential for hotspots. | Highly efficient, superior temperature control. researchgate.net |

| Safety | Higher risk due to large volumes of reactive material. aiche.org | Inherently safer with smaller reaction volumes. researchgate.net |

| Selectivity | Can be lower due to temperature fluctuations. | Often higher due to precise process control. chemrxiv.org |

| Scalability | Can be challenging to scale up safely. | More straightforward and safer to scale. aiche.org |

The mechanism of Grignard reagent formation has been the subject of extensive study, with evidence pointing towards the involvement of radical intermediates. leah4sci.com The process is generally understood to occur on the surface of the magnesium metal. researchgate.net

The initiation step is believed to involve a single-electron transfer (SET) from the magnesium surface to the aryl halide. libretexts.org This transfer forms a radical anion, which then fragments to produce an aryl radical and a halide anion. illinois.edu The aryl radical can then react with the magnesium surface to form the Grignard reagent. illinois.edu

Theoretical studies have explored both radical and non-radical pathways. rsc.orgresearchgate.net Calculations suggest that a radical pathway is prevalent, especially on smaller magnesium clusters. rsc.org The propagation of the reaction involves the continuous reaction of the aryl halide with the activated magnesium surface. Understanding these mechanistic details is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.

Undesired Side Reactions during Grignard Formation

Several side reactions can occur during the synthesis of this compound, leading to a decrease in the yield of the desired product. The most common of these is the Wurtz coupling reaction. alfa-chemistry.comchemrxiv.org

The Wurtz reaction involves the coupling of two organic halide molecules in the presence of a metal. In the context of Grignard synthesis, the already-formed Grignard reagent can act as a nucleophile and react with another molecule of the unreacted aryl halide. rsc.org This results in the formation of a biaryl compound (a dimer). The mechanism can involve a metal-halogen exchange followed by a coupling step. libretexts.orgwikipedia.org

Factors that can promote the Wurtz coupling side reaction include higher reaction temperatures and high concentrations of the halide. alfa-chemistry.comrsc.org Therefore, careful control of these parameters is essential to maximize the yield of the Grignard reagent and minimize the formation of this undesired byproduct.

Minimization of Wurtz Coupling Product Formation

The Wurtz coupling, also known as homocoupling, is a significant side reaction in the preparation of Grignard reagents. It involves the reaction of the newly formed Grignard reagent with the starting aryl halide, leading to the formation of a symmetrical biaryl compound. In the case of this compound synthesis, this results in the formation of 4,4'-dichloro-2,2'-dimethoxybiphenyl.

Several factors, including the electronic and steric nature of the substituents on the aromatic ring, influence the propensity for Wurtz coupling. The presence of an electron-donating methoxy group at the ortho position can enhance the reactivity of the Grignard reagent, while the electron-withdrawing chloro group at the para position can affect the electrophilicity of the starting aryl bromide.

Key Strategies to Minimize Wurtz Coupling:

Control of Reaction Temperature: Grignard reagent formation is an exothermic process. Maintaining a low and controlled reaction temperature is crucial to suppress the Wurtz coupling reaction, which is generally favored at higher temperatures.

Slow Addition of the Aryl Halide: A slow, dropwise addition of the 1-bromo-4-chloro-2-methoxybenzene solution to the magnesium turnings ensures that the concentration of the aryl halide in the reaction mixture remains low. This minimizes the opportunity for the newly formed Grignard reagent to react with the unreacted aryl halide.

Highly Active Magnesium: The use of highly activated magnesium turnings can promote the desired Grignard formation over the Wurtz coupling. Activation can be achieved by various methods, such as treatment with iodine, 1,2-dibromoethane, or by mechanical means to expose a fresh metal surface.

Solvent Effects: The choice of solvent can influence the reaction pathway. Ethereal solvents like THF are effective at solvating and stabilizing the Grignard reagent, which can help to reduce the extent of Wurtz coupling.

Table 1: Influence of Reaction Parameters on Wurtz Coupling

| Parameter | Condition to Minimize Wurtz Coupling | Rationale |

| Temperature | Low (e.g., 0-10 °C) | Reduces the rate of the bimolecular Wurtz coupling reaction. |

| Addition Rate | Slow and controlled | Maintains a low concentration of the electrophilic aryl halide. |

| Magnesium | Highly activated | Favors the faster formation of the Grignard reagent. |

| Solvent | Anhydrous ethereal solvents (e.g., THF) | Stabilizes the Grignard reagent and can influence reaction kinetics. |

Strategies for Suppressing Other Competing Pathways

Besides the Wurtz coupling, other competing reactions can lower the yield of this compound. These include reactions with moisture, oxygen, and the solvent, as well as potential side reactions involving the functional groups present on the aromatic ring.

Suppression of Competing Pathways:

Anhydrous and Inert Conditions: Grignard reagents are highly reactive towards protic sources like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent by atmospheric oxygen.

Purity of Reactants: The purity of the starting materials, particularly the 1-bromo-4-chloro-2-methoxybenzene and magnesium, is critical. Impurities can initiate or catalyze undesired side reactions.

Consideration of Substituent Effects: The methoxy group, being a potential leaving group under certain conditions, does not typically pose a problem in Grignard formation. However, reaction conditions should be controlled to avoid any potential side reactions involving this group. The chloro group is generally stable under the conditions of Grignard reagent formation from an aryl bromide.

Table 2: Overview of Competing Pathways and Suppression Strategies

| Competing Pathway | Description | Suppression Strategy |

| Reaction with Water | Hydrolysis of the Grignard reagent to form 4-chloro-2-methoxytoluene. | Use of oven-dried glassware and anhydrous solvents. |

| Reaction with Oxygen | Oxidation of the Grignard reagent to form a magnesium alkoxide. | Maintaining an inert atmosphere (N₂ or Ar). |

| Solvent Cleavage | In some cases, Grignard reagents can react with ethereal solvents, especially at elevated temperatures. | Maintaining a controlled, low reaction temperature. |

By carefully controlling the reaction parameters and employing the strategies outlined above, the formation of this compound can be optimized, maximizing the yield of this valuable synthetic intermediate while minimizing the formation of undesirable byproducts.

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 2 Methoxyphenylmagnesium Bromide

Nucleophilic Addition Reactions with Carbonyl Compounds

As a potent nucleophile, 4-Chloro-2-methoxyphenylmagnesium bromide readily participates in addition reactions with a variety of carbonyl-containing functional groups. The electron-donating methoxy (B1213986) group and the electron-withdrawing chloro substituent on the aromatic ring influence the nucleophilicity of the Grignard reagent, while steric hindrance from the ortho-methoxy group can also play a role in its reactivity. The fundamental mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. thermofisher.comlibretexts.org

Formation of Tertiary Alcohols from Ketones

The reaction of this compound with ketones provides a direct route to the synthesis of tertiary alcohols. khanacademy.org In this process, the aryl group from the Grignard reagent adds to the carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product. uoanbar.edu.iqnii.ac.jp This reaction is a cornerstone of carbon-carbon bond formation, allowing for the construction of complex molecular architectures. nii.ac.jpmdpi.com

The general transformation can be represented as follows:

Step 1: Nucleophilic addition of the Grignard reagent to the ketone.

Step 2: Protonation of the magnesium alkoxide intermediate during aqueous workup.

This method is highly effective for creating tertiary alcohols where one of the substituents is the 4-chloro-2-methoxyphenyl group. nii.ac.jp

Table 1: Synthesis of Tertiary Alcohols from Ketones

| Ketone Substrate | Product | Description |

|---|---|---|

| Acetone | 2-(4-chloro-2-methoxyphenyl)propan-2-ol | Reaction with a simple symmetrical ketone. |

| Cyclohexanone | 1-(4-chloro-2-methoxyphenyl)cyclohexan-1-ol | Formation of a tertiary alcohol with a cyclic component. khanacademy.org |

| Acetophenone | 1-(4-chloro-2-methoxyphenyl)-1-phenylethan-1-ol | Example with an aryl ketone, leading to a diaryl tertiary alcohol. |

Formation of Secondary Alcohols from Aldehydes

When this compound reacts with aldehydes, the product is a secondary alcohol. khanacademy.org The reaction mechanism is analogous to that with ketones, involving the nucleophilic addition of the aryl group to the aldehyde's carbonyl carbon, followed by protonation. uoanbar.edu.iq This reaction is a reliable method for introducing the 4-chloro-2-methoxyphenyl moiety and creating a new chiral center.

Table 2: Synthesis of Secondary Alcohols from Aldehydes

| Aldehyde Substrate | Product | Description |

|---|---|---|

| Formaldehyde | (4-chloro-2-methoxyphenyl)methanol | Reaction with the simplest aldehyde yields a primary alcohol. uoanbar.edu.iq |

| Acetaldehyde | 1-(4-chloro-2-methoxyphenyl)ethan-1-ol | Formation of a secondary alcohol from a simple aliphatic aldehyde. |

| Benzaldehyde | (4-chloro-2-methoxyphenyl)(phenyl)methanol | Synthesis of a diarylmethanol derivative. |

Reactions with Esters and Acid Halides to Yield Alcohols

Reactions of Grignard reagents with esters and acid halides, such as acid chlorides, typically result in the formation of tertiary alcohols. uoanbar.edu.iqlibretexts.org The reaction proceeds through a double addition mechanism. The first equivalent of this compound adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the leaving group (alkoxide from an ester or chloride from an acid halide) to form a ketone in situ. uoanbar.edu.iqlibretexts.org This newly formed ketone is more reactive than the initial ester or acid halide and immediately reacts with a second equivalent of the Grignard reagent. libretexts.org The final product, after acidic workup, is a tertiary alcohol with two identical aryl groups (in this case, two 4-chloro-2-methoxyphenyl groups) attached to the carbinol carbon. uoanbar.edu.iqlibretexts.org

Regioselectivity and Stereoselectivity in Carbonyl Additions

The regioselectivity of Grignard additions to carbonyl compounds is generally high for 1,2-addition, where the nucleophile attacks the carbonyl carbon directly. In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon). fiveable.me The presence of steric hindrance around the carbonyl group, as may be provided by the ortho-methoxy group of the this compound, can influence this selectivity.

Stereoselectivity becomes a key consideration when the Grignard reagent adds to a prochiral ketone or an aldehyde with a chiral center, leading to the formation of stereoisomers. The stereochemical outcome of such reactions is often rationalized using models like the Felkin-Anh model, which predicts the favored diastereomer by considering the steric and electronic effects of the substituents on the chiral carbonyl compound. diva-portal.org The polarity of the solvent can also have an unexpected influence on the stereoselectivity of the condensation reaction. rsc.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Beyond carbonyl additions, this compound is a valuable partner in transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. illinois.edu

Palladium-Catalyzed Cross-Couplings (e.g., Negishi Coupling)

The Negishi coupling reaction is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org While this compound is an organomagnesium compound, it can be readily converted in situ to the required organozinc species by transmetalation with a zinc salt like zinc chloride (ZnCl₂). nih.gov

The catalytic cycle for the Negishi coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to an organic halide (R-X), forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organozinc reagent (derived from the Grignard reagent) transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the product (R-R') and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows the 4-chloro-2-methoxyphenyl group to be coupled with a wide variety of sp²- and sp³-hybridized carbon centers from different organic halides, making it a versatile tool for synthesizing complex biaryl compounds and other substituted aromatic systems. nih.gov The choice of palladium catalyst and supporting ligands is crucial for achieving high yields and functional group tolerance. nih.govsigmaaldrich.com

Nickel-Catalyzed Cross-Couplings with Halides and Fluoroazines

The Grignard reagent this compound participates in nickel-catalyzed cross-coupling reactions, a powerful class of transformations for the formation of carbon-carbon bonds. These reactions typically involve the coupling of the Grignard reagent with various organic halides and related electrophiles.

In the context of coupling with aryl halides, nickel catalysts facilitate the formation of biaryl structures. The mechanism, while complex and subject to ongoing investigation, is understood to involve a catalytic cycle with nickel(0) and nickel(II) intermediates. Key steps include the oxidative addition of the aryl halide to a Ni(0) complex, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the nickel intermediates and modulating the catalyst's reactivity and selectivity.

A notable application of this chemistry is the reaction with fluoroazines. Nickel-catalyzed cross-couplings between aryl Grignard reagents and fluoroazines or fluorodiazines proceed efficiently, often at room temperature in solvents like tetrahydrofuran (B95107) (THF). Commercially available phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective in promoting these transformations. This methodology allows for the successful coupling of various fluoro-substrates, including pyridines, diazines (like pyrazine (B50134) and pyridazine), and quinolines, with arylmagnesium halides.

Similarly, nickel catalysis is effective for the cross-electrophile coupling of aryl halides with alkyl halides. These reactions provide a valuable route to C(sp²)–C(sp³) bond formation. The mechanistic pathway is believed to involve the formation of an alkyl radical from the alkyl halide, which then combines with a Ni(II)-aryl intermediate. This is followed by reductive elimination to afford the final product.

| Electrophile Class | Catalyst System (Typical) | Ligand (Example) | Product Type |

| Aryl Halides | Ni(II) precatalyst | Phosphine Ligands | Biaryls |

| Fluoroazines | NiCl₂(dppe) | dppe | Aryl-substituted azines |

| Alkyl Halides | NiI₂ / Zn | Bipyridine | Alkyl-arenes |

Iron-Catalyzed Cross-Couplings and Mechanistic Insights

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. This compound can serve as the nucleophilic partner in these transformations, coupling with a range of electrophiles including alkyl and aryl halides.

The mechanistic pathways of iron-catalyzed cross-couplings are intricate and distinct from those of palladium or nickel. A key aspect is the in situ formation of the active catalyst from the reaction of an iron salt (e.g., FeCl₃, Fe(acac)₃) with the Grignard reagent. researchgate.net This process can lead to the formation of low-valent iron species, sometimes described as ate complexes like [Fe(MgX)₂], which are believed to be the catalytically active entities. researchgate.netacgpubs.org

Mechanistic investigations, including in-situ spectroscopic studies, suggest that the reaction can proceed through various oxidation states of iron, and the involvement of radical species is often proposed. researchgate.netleah4sci.com The catalytic cycle may involve steps such as oxidative addition of the organic halide to a low-valent iron center, transmetalation with the Grignard reagent, and reductive elimination. acgpubs.org However, the exact nature of the intermediates and the prevalence of radical versus organometallic pathways can be highly dependent on the specific substrates, ligands (if any), and reaction conditions. For example, some studies have identified unique iron-methyl clusters in reactions involving methylmagnesium bromide, highlighting the complexity of iron speciation. leah4sci.com The use of additives like N-methylpyrrolidinone (NMP) has also been shown to be beneficial, likely by stabilizing reactive intermediates. nii.ac.jp

| Proposed Mechanistic Feature | Description | Supporting Evidence |

| Active Catalyst | Low-valent iron ate complex, e.g., [Fe(MgX)₂] | Formed in situ from iron salt and excess Grignard reagent. researchgate.netacgpubs.org |

| Reaction Intermediates | Multiple iron oxidation states (e.g., Fe(-II), Fe(0), Fe(I), Fe(II)) may be involved. researchgate.netleah4sci.com | Spectroscopic studies (NMR, EPR, XAS) and reactivity analysis. leah4sci.com |

| Radical Pathways | Involvement of alkyl or aryl radical intermediates. | Cyclization experiments and product distribution analysis. researchgate.net |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination. | Analogous to other transition metal-catalyzed cycles, but with unique iron chemistry. acgpubs.org |

Other Transition Metal-Mediated Coupling Reactions

Beyond nickel and iron, other transition metals can mediate the coupling of this compound with organic electrophiles.

Palladium-Catalyzed Couplings: Palladium is a highly versatile catalyst for cross-coupling reactions. In what is known as the Kumada coupling, a palladium catalyst, typically with phosphine ligands, can effectively couple Grignard reagents with aryl, vinyl, or alkyl halides. For a substrate like this compound, this reaction provides a reliable method for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds under relatively mild conditions. The catalytic cycle is well-established and involves oxidative addition, transmetalation, and reductive elimination steps.

Copper-Catalyzed Couplings: Copper catalysts offer another avenue for cross-coupling reactions and are particularly useful due to their lower cost compared to palladium. Copper-based systems can promote the coupling of Grignard reagents with a variety of substrates, including organohalides. rsc.org These reactions often exhibit unique reactivity patterns and can sometimes be performed without specialized ligands. rsc.org The mechanism of copper-catalyzed couplings can differ from palladium-catalyzed ones and may involve Cu(I)/Cu(III) catalytic cycles or other pathways.

Reactions with Other Electrophilic Species

Reactions with Nitriles and Imines

As a potent nucleophile, this compound readily reacts with polar, unsaturated functional groups such as nitriles and imines.

The reaction with a nitrile involves the nucleophilic addition of the Grignard reagent's aryl group to the electrophilic carbon of the C≡N triple bond. acgpubs.orgresearchgate.net This addition breaks the pi bond and forms an intermediate imine anion, which is stabilized as a magnesium salt. acgpubs.org This intermediate is stable under the anhydrous reaction conditions. Subsequent workup with aqueous acid hydrolyzes the imine, leading to the formation of a ketone. acgpubs.orgresearchgate.net This two-step sequence is a valuable synthetic method for preparing ketones where one of the alpha-substituents is the 4-chloro-2-methoxyphenyl group.

Grignard reagents also add to the carbon-nitrogen double bond of imines. This reaction is analogous to the addition to carbonyls and results in the formation of a new carbon-carbon bond. The initial product is the magnesium salt of an amide, which upon protonation during workup yields a secondary amine.

Carbon Dioxide Fixation (Carboxylation to Benzoic Acids)

The reaction of Grignard reagents with carbon dioxide, known as carboxylation, is a fundamental and widely used transformation for the synthesis of carboxylic acids. jove.commasterorganicchemistry.com When this compound is treated with carbon dioxide (often bubbled through the solution or by pouring the Grignard solution over dry ice), it acts as a strong nucleophile.

The carbon atom of the Grignard reagent attacks the electrophilic carbon of CO₂. jove.comlibretexts.org This step forms a new carbon-carbon bond and yields a magnesium carboxylate salt (a halomagnesium carboxylate). libretexts.org This salt is stable until an acidic workup is performed. The addition of an aqueous acid, such as HCl, protonates the carboxylate to furnish the final carboxylic acid product, in this case, 4-chloro-2-methoxybenzoic acid. jove.comlibretexts.org This reaction is an effective method for converting an organic halide into a carboxylic acid with the incorporation of one additional carbon atom. jove.com

Acid-Base Reactivity and Protonolysis Considerations

Grignard reagents, including this compound, are not only strong nucleophiles but also exceptionally strong bases. masterorganicchemistry.com The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom. This makes the Grignard reagent highly reactive towards even weakly acidic protons. masterorganicchemistry.combyjus.com

This strong basicity necessitates that all reactions involving Grignard reagents be conducted under strictly anhydrous (water-free) conditions. byjus.com The presence of water, alcohols, amines, or any other protic solvent or reagent will lead to a rapid acid-base reaction known as protonolysis. youtube.com In this undesired side reaction, the Grignard reagent abstracts a proton from the protic species, instantly destroying the Grignard reagent and forming the corresponding hydrocarbon (in this case, 1-chloro-3-methoxybenzene) and a magnesium salt. masterorganicchemistry.comyoutube.com This not only consumes the valuable reagent but also reduces the yield of the desired product. Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous to ensure the success of a Grignard reaction. byjus.com This inherent basicity is a critical practical consideration in the handling and use of these powerful organometallic compounds.

Computational and Theoretical Studies on Reaction Mechanisms

Computational and theoretical chemistry have emerged as indispensable tools for gaining deep insights into the intricate mechanisms of chemical reactions. In the context of this compound, these studies provide a molecular-level understanding of its reactivity and the factors governing its behavior in various chemical transformations. By employing sophisticated computational models, researchers can elucidate reaction pathways, characterize transition states, and predict the influence of structural modifications on the reagent's properties.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a principal method for investigating the mechanisms of Grignard reagent reactions due to its favorable balance of computational cost and accuracy. DFT calculations allow for the exploration of potential energy surfaces, which map the energy of a system as a function of the positions of its atoms. This enables the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

While direct DFT studies specifically on this compound are not extensively documented in the literature, the principles of such investigations can be understood from studies on analogous systems. For a typical Grignard reaction, such as the addition to a carbonyl compound, DFT calculations would be employed to model the step-by-step process. This often involves the initial formation of a coordination complex between the Grignard reagent and the substrate. The subsequent nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic center of the substrate proceeds through a transition state. DFT can precisely calculate the geometry and energy of this transition state, providing insights into the concerted or stepwise nature of the reaction. nih.gov

For instance, in the reaction of a substituted phenylmagnesium bromide with a ketone, DFT could be used to compare different possible reaction pathways, such as a polar, four-centered transition state versus a single-electron transfer (SET) mechanism. The calculated energy barriers for each pathway would indicate the most probable mechanism. The solvent's role, which is critical in Grignard reactions, can also be incorporated into DFT calculations using various solvent models, such as the Polarizable Continuum Model (PCM), to provide a more realistic description of the reaction environment.

The general approach for elucidating a reaction pathway for a Grignard reagent like this compound using DFT would involve the following steps:

Optimization of the geometries of the reactants (the Grignard reagent and the substrate).

Locating the transition state structure for the key reaction step.

Verification of the transition state by frequency calculations (a single imaginary frequency corresponding to the reaction coordinate).

Calculation of the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactants and products.

The table below illustrates a hypothetical comparison of activation energies for different mechanistic pathways that could be obtained from DFT calculations for the reaction of a generic substituted phenylmagnesium bromide.

| Mechanistic Pathway | Calculated Activation Energy (kcal/mol) |

| Concerted Polar Mechanism | 15.2 |

| Stepwise SET Mechanism | 25.8 |

Note: The data in this table is illustrative and based on general principles of Grignard reaction mechanisms.

Understanding the Role of Halogen and Methoxy Substituents on Reactivity and Selectivity

The presence of the chloro and methoxy substituents on the phenyl ring of this compound has a profound impact on its reactivity and selectivity. Computational studies, particularly DFT, are well-suited to dissect and quantify these electronic and steric effects.

The chloro group at the 4-position is an electron-withdrawing group through induction and a weak deactivator by resonance. Its primary effect is to decrease the electron density on the aromatic ring, which in turn can influence the nucleophilicity of the carbanionic carbon attached to the magnesium. This can be quantified through computational analysis of the charge distribution in the molecule.

The methoxy group at the 2-position (ortho to the magnesium) has a more complex influence. It is electron-donating through resonance and electron-withdrawing through induction. Due to its position, it can also exert a significant steric effect and potentially coordinate with the magnesium center, which can modulate the reagent's reactivity. Computational studies on similar systems have shown that ortho-substituents can influence the aggregation state of the Grignard reagent in solution, which in turn affects its reactivity.

DFT calculations can be used to probe these substituent effects in several ways:

Natural Bond Orbital (NBO) Analysis: This method can be used to calculate the partial charges on each atom, providing a quantitative measure of the electron-donating or -withdrawing nature of the substituents and their effect on the charge of the nucleophilic carbon.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy of the Grignard reagent is related to its nucleophilicity. DFT can calculate these energies and visualize the spatial distribution of the frontier orbitals. A higher HOMO energy generally corresponds to a more reactive nucleophile.

Calculation of Reaction Barriers: By systematically modeling reactions with and without the substituents, or by comparing isomers, DFT can quantify the impact of the chloro and methoxy groups on the activation energies of different reaction pathways. This can explain observed differences in reaction rates and selectivities. For example, the presence of the ortho-methoxy group might favor a specific transition state geometry due to chelation, leading to enhanced stereoselectivity in reactions with chiral substrates.

The following table summarizes the expected electronic effects of the substituents in this compound and how they might be analyzed computationally.

| Substituent | Position | Electronic Effect | Potential Influence on Reactivity | Computational Analysis Method |

| Chloro | 4 (para) | -I, +R (weak) | Decreases nucleophilicity of the carbanion | NBO charge analysis, HOMO energy calculation |

| Methoxy | 2 (ortho) | -I, +R (strong) | Can increase nucleophilicity; potential for chelation with Mg, affecting aggregation and stereoselectivity | NBO analysis, FMO analysis, Transition state modeling |

Note: -I refers to inductive electron withdrawal, and +R refers to resonance electron donation.

Applications of 4 Chloro 2 Methoxyphenylmagnesium Bromide in Complex Organic Synthesis

Strategic Building Block for Polyfunctionalized Aromatic Systems

The structure of 4-Chloro-2-methoxyphenylmagnesium bromide is inherently designed for the creation of polyfunctionalized aromatic compounds. The organomagnesium moiety provides a potent carbon nucleophile for the formation of new carbon-carbon bonds. The ortho-methoxy group and para-chloro substituent on the aromatic ring are not merely passive spectators; they play crucial roles in modulating reactivity and providing handles for subsequent transformations.

The methoxy (B1213986) group, being electron-donating, can influence the regioselectivity of further electrophilic aromatic substitution reactions on the phenyl ring, should the need arise in a synthetic sequence. More importantly, it can be cleaved at a later stage to reveal a phenol, opening pathways to a different class of derivatives. The chloro group is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows chemists to first utilize the Grignard functionality for a key bond formation and then, in a subsequent step, build further complexity at the para-position via the chloro substituent. This dual functionality makes the reagent a strategic linchpin for assembling complex aromatic systems in a controlled, stepwise manner.

Synthesis of Substituted Aryl and Heteroaryl Derivatives

A primary application of aryl Grignard reagents is in the formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. This compound is adept at participating in cross-coupling reactions to generate these derivatives. While it can be used directly in Kumada or Negishi-type couplings with organohalides in the presence of a suitable nickel or palladium catalyst, its utility is often expanded through transmetalation.

For instance, reaction with a trialkyl borate (B1201080) followed by acidic workup can convert the Grignard reagent into the corresponding boronic acid. This intermediate can then engage in a much broader range of Suzuki-Miyaura cross-coupling reactions, known for their high functional group tolerance. These reactions enable the forging of a new carbon-carbon bond between the 4-chloro-2-methoxyphenyl unit and a diverse array of aryl or heteroaryl partners. acs.orgacs.org

Table 1: Representative Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Ar'-X) | Catalyst | Product | Reaction Type |

| This compound | Aryl Halide | Ni or Pd | 4-Chloro-2-methoxy-1,1'-biphenyl | Kumada Coupling |

| This compound | Heteroaryl Halide | Ni or Pd | 2-(4-Chloro-2-methoxyphenyl)pyridine | Kumada Coupling |

| 4-Chloro-2-methoxyphenylboronic acid (from Grignard) | Aryl Bromide | Pd(PPh₃)₄ | 4-Chloro-2-methoxy-1,1'-biphenyl | Suzuki Coupling |

Construction of Highly Substituted Alcohols and Ketones

Classic Grignard reactivity involves the addition to carbonyl compounds, a powerful method for C-C bond formation. This compound readily reacts with a wide range of carbonyl-containing electrophiles to produce highly substituted alcohols and ketones.

Alcohols: Reaction with aldehydes yields secondary alcohols, while reaction with ketones produces tertiary alcohols. organic-chemistry.org This provides a direct route to complex benzylic alcohols bearing the 4-chloro-2-methoxyphenyl substituent.

Ketones: The synthesis of ketones can be achieved by reacting the Grignard reagent with an acyl chloride or an ester. semanticscholar.org To prevent the common problem of over-addition (reaction of the newly formed ketone with a second equivalent of the Grignard reagent to form a tertiary alcohol), the reaction is typically performed at low temperatures and with a less reactive acyl donor, such as a Weinreb amide.

These transformations are fundamental for building up molecular complexity from simple carbonyl precursors.

Table 2: Synthesis of Alcohols and Ketones

| Electrophile | Reagent | Product Type | Product Name Example |

| Aldehyde (e.g., Benzaldehyde) | This compound | Secondary Alcohol | (4-Chloro-2-methoxyphenyl)(phenyl)methanol |

| Ketone (e.g., Acetophenone) | This compound | Tertiary Alcohol | 1-(4-Chloro-2-methoxyphenyl)-1-phenylethan-1-ol |

| Acyl Chloride (e.g., Benzoyl chloride) | This compound | Ketone | (4-Chloro-2-methoxyphenyl)(phenyl)methanone |

Integration into Multi-Step Total Synthesis Sequences

The true power of a building block like this compound is demonstrated in its integration into lengthy, multi-step synthetic sequences where the initial product is an intermediate that undergoes further elaboration. libretexts.org

The "4-chloro-2-methoxyphenyl" moiety can be incorporated into larger, well-defined molecular scaffolds using the reactivity of the Grignard reagent.

Porphyrins: Porphyrins are large macrocyclic structures crucial in biology and materials science. Substituted porphyrins can be synthesized by condensing pyrrole (B145914) derivatives with aldehydes. Alternatively, functional groups can be added to a pre-formed porphyrin ring. Aryl Grignard reagents can be used to introduce meso-aryl substituents by reacting with meso-halogenated porphyrins or by reacting with dipyrromethane precursors. researchgate.netnih.gov this compound can thus be used to install the 4-chloro-2-methoxyphenyl group at a specific position on the porphyrin periphery.

Phosphines: Tertiary phosphines are ubiquitous as ligands in transition-metal catalysis. numberanalytics.com A standard method for their synthesis is the reaction of a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or a dichlorophosphine (RPCl₂), with three or two equivalents of a Grignard reagent, respectively. nih.govrsc.org This approach allows for the synthesis of phosphine (B1218219) ligands like tris(4-chloro-2-methoxyphenyl)phosphine, where the electronic and steric properties are tuned by the specific aryl substituent. researchgate.net

Naphthalene (B1677914) Derivatives: The synthesis of substituted naphthalenes can be achieved through various strategies, including the coupling of Grignard reagents to functionalized naphthalene precursors. orgsyn.org For example, a nickel-catalyzed coupling between an aryl Grignard reagent and a naphthalene derivative bearing a carbamate (B1207046) leaving group can be used to construct the C-C bond, yielding a substituted naphthalene system. orgsyn.org

In many total syntheses, this compound is used in an early step to create a key intermediate. The product of the initial Grignard addition—be it an alcohol, ketone, or biaryl—is not the final target but a precursor that is carried through multiple subsequent steps. nih.govresearchgate.net For example, a tertiary phosphine synthesized using this Grignard reagent may then be used to prepare a specific catalyst for a completely different reaction. nih.gov Similarly, a substituted alcohol formed from its reaction with an aldehyde can be a precursor for chiral ligands or other complex molecules after further functional group manipulations. The reliability and predictability of the Grignard reaction make it an ideal choice for the initial, crucial bond-forming event in a longer synthetic campaign.

Advanced Methodologies and Analytical Characterization in Research Utilizing 4 Chloro 2 Methoxyphenylmagnesium Bromide

Process Analytical Technology (PAT) for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) has become an indispensable tool for the real-time analysis and control of chemical reactions, including those involving Grignard reagents like 4-chloro-2-methoxyphenylmagnesium bromide. mt.com The primary goal of PAT is to design, analyze, and control manufacturing processes through timely measurements of critical process parameters that affect the quality attributes of the final product. agcbio.com For Grignard reactions, which are often highly exothermic and sensitive to air and moisture, PAT provides a framework for safer and more efficient execution. hzdr.demt.com

In the context of reactions utilizing this compound, PAT enables continuous monitoring of key reaction species. mt.com Spectroscopic tools such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. mt.comacs.org These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation in real-time, directly within the reaction vessel, thus eliminating the need for manual sampling which can introduce contaminants. mt.com

By monitoring the reaction progress, critical events such as reaction initiation, completion, and any potential side reactions can be immediately identified. hzdr.de This real-time data allows for precise control over reaction parameters like temperature and reagent addition rates, which is crucial for managing the exothermicity of Grignard reactions and preventing the accumulation of unreacted reagents that could pose a safety risk. mt.com The integration of PAT not only enhances the safety and consistency of reactions involving this compound but also facilitates a deeper understanding of the reaction kinetics and mechanisms. mt.com

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Following the synthesis, a suite of spectroscopic techniques is employed to confirm the structure and purity of the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HSQC-COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For products derived from this compound, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (HSQC, COSY, HMBC) NMR experiments provides a comprehensive picture of the molecular architecture.

For a representative reaction product, such as (4-chloro-2-methoxyphenyl)(phenyl)methanol , the expected NMR data would be as follows:

¹H NMR: This spectrum would reveal the chemical shifts and coupling constants of all protons in the molecule. The aromatic protons of the 4-chloro-2-methoxyphenyl group and the phenyl group would appear in the downfield region, typically between 6.8 and 7.5 ppm. The methoxy (B1213986) group protons would present as a singlet around 3.8 ppm, and the benzylic proton on the carbon bearing the hydroxyl group would likely be a singlet or a doublet (if coupled to the hydroxyl proton) around 5.8 ppm. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR: This spectrum provides information about the carbon skeleton. The carbon atoms of the aromatic rings would resonate in the range of 110-160 ppm. The methoxy carbon would be observed around 55 ppm, and the benzylic carbon would appear in the region of 70-80 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For (4-chloro-2-methoxyphenyl)(phenyl)methanol, a DEPT-90 spectrum would show only the CH carbons of the aromatic rings and the benzylic carbon, while a DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish connectivity within spin systems, particularly in the aromatic regions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule, for instance, showing the correlation between the methoxy protons and the aromatic carbon they are attached to, or between the benzylic proton and the carbons of both aromatic rings.

The following table provides hypothetical but expected NMR data for (4-chloro-2-methoxyphenyl)(phenyl)methanol .

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Benzylic-H | ~5.8 (s, 1H) | ~75.0 | C=O (if ketone precursor), Aromatic C's |

| OCH₃ | ~3.8 (s, 3H) | ~55.5 | C2' |

| H-3' | ~6.9 (dd) | ~115.0 | C1', C5' |

| H-5' | ~7.1 (d) | ~128.0 | C1', C3', C4' |

| H-6' | ~7.3 (d) | ~120.0 | C2', C4' |

| Phenyl-H | ~7.2-7.4 (m, 5H) | ~126-129 | Benzylic-C |

| C-1' | - | ~130.0 | Benzylic-H, H-3', H-5' |

| C-2' | - | ~157.0 | OCH₃, H-6' |

| C-4' | - | ~130.0 | H-3', H-5', H-6' |

| Phenyl-C | - | ~143.0 | Benzylic-H |

Note: The exact chemical shifts and coupling patterns can vary based on the solvent and other experimental conditions. The assignments for the substituted phenyl ring are denoted with primes.

Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For reaction products of this compound, HRMS is essential for confirming the successful incorporation of the Grignard reagent and the absence of impurities.

The presence of chlorine and bromine atoms in the starting materials and potentially in byproducts gives rise to characteristic isotopic patterns in the mass spectrum, which can be a useful diagnostic tool. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. These isotopic signatures can aid in the identification of different species in the reaction mixture.

For a product like (4-chloro-2-methoxyphenyl)(phenyl)methanol (C₁₃H₁₁ClO₂) , the expected HRMS data would be:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 132.0475 | (Hypothetical) 132.0473 |

| [M+Na]⁺ | 255.0372 | (Hypothetical) 255.0370 |

The close agreement between the calculated and observed exact masses (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the analysis of a reaction product like (4-chloro-2-methoxyphenyl)(phenyl)methanol, key IR absorptions would include:

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

Sharp peaks around 3000-3100 cm⁻¹ due to aromatic C-H stretching.

Peaks in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

A strong absorption around 1250 cm⁻¹ for the C-O stretching of the methoxy group.

A peak in the 1000-1100 cm⁻¹ region for the C-O stretching of the alcohol.

A signal in the 700-850 cm⁻¹ range due to the C-Cl stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like aromatic rings. The substitution pattern and the presence of auxochromic groups like -OCH₃ and -Cl will influence the wavelength of maximum absorbance (λ_max). The UV-Vis spectrum of a product like (4-chloro-2-methoxyphenyl)(phenyl)methanol would be expected to show characteristic absorptions for the substituted benzene (B151609) rings.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of the reaction products and the assessment of their purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the purity of the final product and for quantifying any impurities.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying components of a mixture. For a reaction involving this compound, GC analysis could be used to:

Determine the conversion of the starting materials.

Identify and quantify any side products.

Assess the purity of the isolated product. The retention time of the product in the GC chromatogram is a characteristic property that can be used for identification, while the peak area is proportional to the concentration, allowing for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive. It is widely used for purity assessment in the pharmaceutical and chemical industries. For the analysis of products from this compound, a reversed-phase HPLC method would typically be developed. The purity of the product is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

The following table illustrates a hypothetical purity assessment for a synthesized batch of (4-chloro-2-methoxyphenyl)(phenyl)methanol .

| Technique | Retention Time (min) | Peak Area (%) | Identity |

| HPLC | 8.5 | 99.5 | (4-chloro-2-methoxyphenyl)(phenyl)methanol |

| HPLC | 4.2 | 0.3 | Unreacted Starting Material |

| HPLC | 10.1 | 0.2 | Unknown Impurity |

This combination of advanced analytical and chromatographic methods is crucial for the successful and reliable use of this compound in organic synthesis, ensuring the production of well-characterized and pure compounds.

Column Chromatography for Product Isolation

Column chromatography is a cornerstone technique for the purification of reaction products in synthetic organic chemistry. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. In the context of reactions involving aryl Grignard reagents, such as this compound, column chromatography is instrumental in isolating the desired product from unreacted starting materials, byproducts, and other impurities.

The choice of the stationary and mobile phases is critical for achieving effective separation. Silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to separate a wide range of organic compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether). The polarity of the eluent is carefully optimized to control the rate at which different compounds travel through the column, thereby enabling their separation.

A representative example of this technique can be seen in the purification of sulfonamides synthesized using analogous aryl Grignard reagents. For instance, in the synthesis of 4-[(4-methoxyphenyl)sulfonyl]morpholine, which involves the reaction of 4-methoxyphenylmagnesium bromide, the crude product is purified using flash column chromatography. semanticscholar.org

Detailed research findings from analogous reactions demonstrate the effectiveness of this technique. In one study, the purification of 4-[(2-methoxyphenyl)sulfonyl]morpholine, a product from a reaction with 2-methoxyphenylmagnesium bromide, was achieved using flash column chromatography with a petrol/diethyl ether mixture as the eluent. semanticscholar.org Similarly, the purification of 1-((2-Methoxyphenyl)sulfinyl)indoline, also derived from 2-methoxyphenylmagnesium bromide, was successfully carried out using flash column chromatography with an eluent system of ethyl acetate in petrol. acs.org

These examples highlight the common practice of using a silica gel stationary phase and a gradient or isocratic elution with a mixture of a non-polar and a moderately polar solvent. The specific ratio of the solvents is determined empirically for each specific compound to achieve the best separation.

The following interactive data tables summarize the column chromatography conditions used for the purification of products from reactions with analogous methoxyphenylmagnesium bromide reagents.

Table 1: Column Chromatography Parameters for Purification of an Analogous Sulfonamide semanticscholar.org

| Parameter | Details |

| Stationary Phase | Silica gel 60 (particle size 0.040-0.063 nm) |

| Mobile Phase (Eluent) | Petrol/Diethyl Ether (2:3) |

| Isolated Product | 4-[(2-methoxyphenyl)sulfonyl]morpholine |

| Starting Grignard Reagent | 2-methoxyphenylmagnesium bromide |

Table 2: Column Chromatography Parameters for Purification of an Analogous Sulfinamide acs.org

| Parameter | Details |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | 15–25% Ethyl Acetate in Petrol |

| Isolated Product | 1-((2-Methoxyphenyl)sulfinyl)indoline |

| Starting Grignard Reagent | 2-methoxyphenylmagnesium bromide |

These tables illustrate the typical conditions that would be adapted for the purification of products derived from this compound. The precise eluent composition would be optimized based on the polarity of the target molecule, which is influenced by the presence of the chloro and methoxy substituents.

Green Chemistry Principles in the Context of 4 Chloro 2 Methoxyphenylmagnesium Bromide Chemistry

Selection and Utilization of Greener Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process, particularly in Grignard reactions which traditionally rely on ethereal solvents. rsc.org The ideal green solvent should be derived from renewable resources, have low toxicity, be easily recyclable, and exhibit high performance in the reaction. sigmaaldrich.comsigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior green alternative to traditional solvents like Tetrahydrofuran (B95107) (THF) and diethyl ether for Grignard reactions. ijarse.comriekemetals.com Derived from renewable resources such as corncobs and bagasse, 2-MeTHF presents a more sustainable option. sigmaaldrich.comchempoint.com Its properties offer significant advantages in the context of preparing and using Grignard reagents like 4-Chloro-2-methoxyphenylmagnesium bromide.

Research has shown that 2-MeTHF can enhance reaction yields and, in some cases, improve diastereoselectivity compared to THF. nih.gov For instance, studies have demonstrated that the formation and reaction of Grignard reagents in 2-MeTHF are similar to or better than in THF, with one study noting an 18% improvement in yield for a particular Grignard reaction. ijarse.com The slightly higher boiling point of 2-MeTHF (80°C) compared to THF (66°C) allows for reactions to be conducted at higher temperatures, potentially reducing reaction times. sigmaaldrich.comchempoint.com

Furthermore, 2-MeTHF exhibits greater stability in the presence of highly basic organometallic reagents compared to THF, which can undergo decomposition. nih.gov This increased stability is beneficial for processes involving sensitive species. From a practical standpoint, 2-MeTHF's limited miscibility with water (14g/100g at 23°C) simplifies aqueous work-ups and enables easier separation and recovery of the solvent, reducing waste streams. sigmaaldrich.comijarse.com This contrasts sharply with THF, which is completely miscible with water. ijarse.com

Below is a comparative table highlighting key environmental and physical properties of common ethereal solvents used in Grignard reactions.

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Diethyl Ether (DEE) |

|---|---|---|---|

| Source | Renewable (corncobs, bagasse) sigmaaldrich.com | Petrochemical | Petrochemical |

| Boiling Point (°C) | 80 chempoint.com | 66 chempoint.com | 34.6 |

| Water Solubility (g/100g at 20-23°C) | 4.1 - 14 sigmaaldrich.comchempoint.com | Infinite ijarse.comchempoint.com | 6.9 |

| Peroxide Formation | Lower than THF sigmaaldrich.com | High rsc.org | High |

| Recyclability | Easier due to low water miscibility and azeotrope formation ijarse.comchempoint.com | More difficult due to high water miscibility ijarse.com | High volatility can lead to losses |

As the table indicates, 2-MeTHF offers a more favorable environmental profile due to its renewable origin and easier recyclability. Its lower tendency to form peroxides compared to THF also enhances process safety. sigmaaldrich.com

Waste Minimization and Atom Economy Strategies

A core principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. yale.edujk-sci.com This inherently minimizes waste generation.

In the context of the formation of this compound, a key side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting halide to form a homocoupled byproduct. rsc.orgresearchgate.net The choice of a greener solvent like 2-MeTHF has been shown to suppress this undesired reaction, thereby increasing the yield of the desired Grignard reagent and reducing waste. rsc.org Efficient control over reaction conditions, such as temperature and addition rates, is also crucial to minimize side reactions and maximize the yield of the target product.